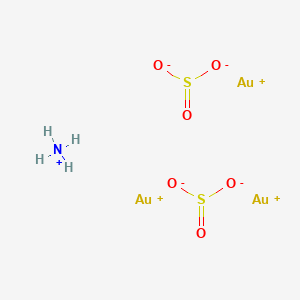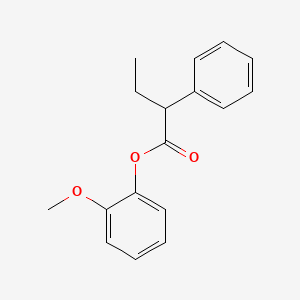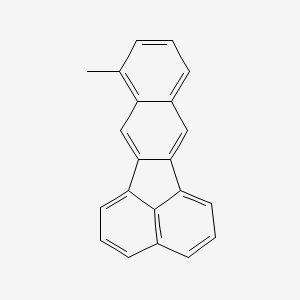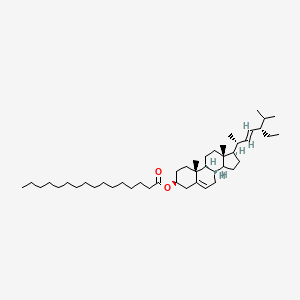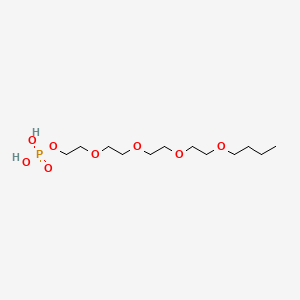
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is a chemical compound with the molecular formula C12H26O5This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is typically synthesized through the reaction of tetraethylene glycol with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of tetraethylene glycol react with butanol to form the desired ether compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with controlled reaction conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations as an excipient and solubilizing agent.
Industry: Applied in the manufacture of cosmetics, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and hydroxyl group allow it to form stable complexes with other molecules, enhancing its solubilizing and stabilizing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the terminal butyl group.
Polyethylene glycol: A polymer with similar ether linkages but varying chain lengths.
Butoxyethanol: Contains a single ether linkage and a butyl group.
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is unique due to its specific combination of multiple ether linkages and a terminal hydroxyl group, which imparts distinct solubilizing and stabilizing properties. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
CAS-Nummer |
84988-62-5 |
|---|---|
Molekularformel |
C12H27O8P |
Molekulargewicht |
330.31 g/mol |
IUPAC-Name |
2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O8P/c1-2-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
KYWZAVZYKUXWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCCOCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






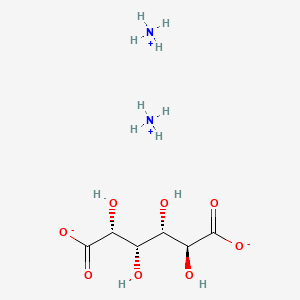

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
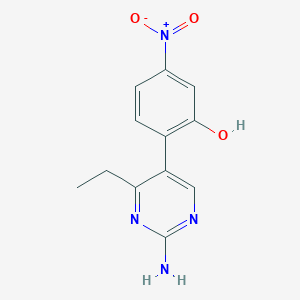
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)
